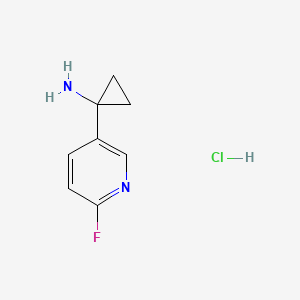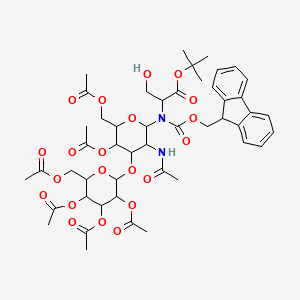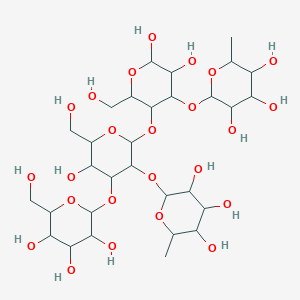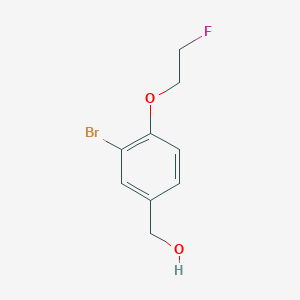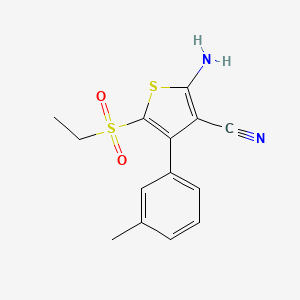
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This compound features an amino group, an ethylsulfonyl group, a m-tolyl group, and a carbonitrile group attached to the thiophene ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene and a sulfur source, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The amino, ethylsulfonyl, m-tolyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, sulfonyl chlorides, toluene derivatives, and cyanides.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylsulfonyl groups.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.
Substitution: The aromatic ring and functional groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Possible use in the development of new drugs, especially those targeting cancer or infectious diseases.
Industry
Materials Science: Potential use in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)furan-3-carbonitrile
Uniqueness
The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile, particularly the ethylsulfonyl and m-tolyl groups, may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H14N2O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-amino-5-ethylsulfonyl-4-(3-methylphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-5-9(2)7-10/h4-7H,3,16H2,1-2H3 |
InChI Key |
OIVBEHDJMHYVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


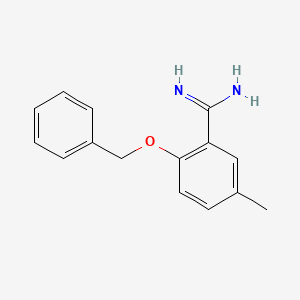
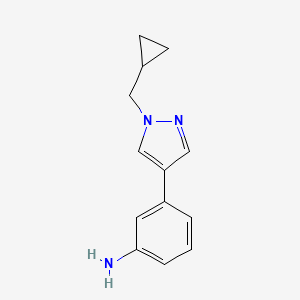
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)

